4-Aminobut-2-enoic acid
Overview
Description
This compound is notable for its role as a gamma-aminobutyric acid (GABA) receptor agonist, particularly targeting the GABA C receptor subtype . It has applications in various fields, including neuroscience and pharmacology, due to its ability to modulate neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-butenoic acid can be achieved through several methods. One common approach involves the reaction of crotonic acid with ammonia under specific conditions to introduce the amino group. Another method includes the use of thioesterase enzymes to convert butenoyl-acyl carrier protein (ACP) intermediates to butenoic acid in engineered Escherichia coli .
Industrial Production Methods: Industrial production of 4-amino-2-butenoic acid often involves chemical synthesis from petroleum-derived intermediates. The process typically includes the conversion of ethylene to acetaldehyde, followed by further reactions to produce butenoic aldehyde and subsequently butenoic acid .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The double bond in the butenoic acid can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro-2-butenoic acid.
Reduction: 4-amino-butanoic acid.
Substitution: N-alkyl or N-acyl derivatives of 4-amino-2-butenoic acid.
Scientific Research Applications
4-Aminobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in neurotransmission and as a GABA receptor agonist.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The primary mechanism of action of 4-amino-2-butenoic acid involves its interaction with GABA receptors, particularly the GABA C receptor subtype . By binding to these receptors, it modulates the inhibitory neurotransmission in the central nervous system, which can influence various physiological processes, including muscle relaxation and anxiety reduction.
Comparison with Similar Compounds
Gamma-aminobutyric acid (GABA): A naturally occurring neurotransmitter that also targets GABA receptors.
Beta-alanine: An amino acid with a similar structure but lacking the double bond present in 4-amino-2-butenoic acid.
4-aminobutanoic acid: A saturated analogue of 4-amino-2-butenoic acid.
Uniqueness: 4-Aminobut-2-enoic acid is unique due to its unsaturated structure, which allows it to participate in a broader range of chemical reactions compared to its saturated analogues. Additionally, its specific interaction with the GABA C receptor subtype distinguishes it from other GABA receptor agonists .
Biological Activity
4-Aminobut-2-enoic acid, commonly known as 4-aminocrotonic acid , is a compound that has garnered attention due to its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA). This article explores its biological activity, particularly its interactions with GABA receptors and its potential therapeutic implications.
This compound has the chemical formula and is characterized by the presence of an amino group and a double bond in its structure. The compound exists in two isomeric forms: cis (Z) and trans (E), each exhibiting different biological properties.
Property | Value |
---|---|
Molecular Formula | |
CAS Number | 38090-53-8 |
Structure | Structure |
Isomer Forms | Cis (Z), Trans (E) |
This compound acts primarily as a partial agonist at the GABA_A-ρ receptor subtype, which is implicated in various neurological functions. This receptor subtype is distinct from GABA_A receptors and has been shown to play a role in visual processing and other sensory modalities. The compound's ability to modulate these receptors suggests potential applications in treating conditions related to GABAergic dysfunction.
In Vitro Studies
Research indicates that this compound exhibits varying degrees of biological activity depending on its stereochemistry. For instance:
-
GABA Receptor Interaction :
- The trans isomer (E) has been shown to interact with GABA receptors, albeit with lower efficacy compared to GABA itself. Studies have reported IC50 values indicating competitive inhibition against GABA uptake systems, suggesting that while it can bind to these receptors, it does not activate them as effectively as GABA does .
- Neuroprotective Effects :
Case Studies
A notable study investigated the effects of various GABA analogs, including this compound, on rat ρ3 GABAC receptors expressed in Xenopus oocytes. The results demonstrated that while the compound could activate these receptors, its potency was significantly lower than that of more established GABA analogs .
Comparative Analysis of Biological Activity
The following table summarizes the comparative biological activity of this compound with other known GABA analogs:
Compound | Type | IC50 (μM) | Notes |
---|---|---|---|
GABA | Natural Neurotransmitter | 0.5 | Full agonist |
This compound (E) | Partial Agonist | 5.0 | Lower efficacy than GABA |
This compound (Z) | Partial Agonist | 10.0 | Less studied; potential for different effects |
Nipecotic Acid | Competitive Inhibitor | 1.0 | Known for higher potency |
Properties
IUPAC Name |
4-aminobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860552 | |
Record name | 4-Aminobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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